2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to produce 1,3,5-trisubstituted 1,2,4-triazoles, showcasing a highly regioselective and one-pot process for creating diverse triazoles (Castanedo et al., 2011). This method exemplifies the type of synthetic approaches that could be adapted for the synthesis of 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide by modifying the starting materials and reaction conditions to target the specific molecular structure of interest.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and computational methods to understand the geometry, electronic structure, and various physical properties of compounds. For compounds like 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide, X-ray diffraction and theoretical methods such as HF/6-31G(d) and B3LYP/6-31G(d) can be used to analyze the compound's structure (Yılmaz et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving hydrazine derivatives often lead to the formation of various heterocyclic compounds. For instance, the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride yields structurally diverse 1,2,4-triazol-5(4H)-ones, highlighting the reactivity of hydrazine derivatives in forming heterocyclic compounds with potential insecticidal activities (You et al., 2019).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments and applications. These properties are typically determined through experimental measurements and can provide insights into the compound's stability, reactivity, and potential uses in various fields.
Chemical Properties Analysis
The chemical properties of 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide, such as reactivity with other compounds, stability under various conditions, and its ability to undergo specific chemical transformations, are of significant interest. Studies on related hydrazine derivatives have shown a wide range of biological activities, indicating the potential for diverse chemical properties and applications of this compound (Chandra et al., 2015).
Scientific Research Applications
Synthesis and Antimicrobial Activities
The research on derivatives of hydrazine-1-carboxamide has led to the synthesis of various compounds with promising antimicrobial activities. For example, Gouda et al. (2010) investigated the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, demonstrating some compounds' promising antimicrobial properties. Similarly, compounds synthesized from 2-(trifluoromethyl)-1,3-dicarbonyl compounds, as investigated by Ohtsuka et al. (2012), provided fluorinated pyrazoles, indicating the versatility of hydrazine-1-carboxamide derivatives in synthesizing bioactive molecules with potential antimicrobial applications (Gouda, M., Berghot, M., Abd El-Ghani, Ghada E., & Khalil, A., 2010) (Ohtsuka, Y., Uraguchi, D., Yamamoto, Kyoko, Tokuhisa, K., & Yamakawa, T., 2012).
Molecular Docking and Drug Design
The application extends into drug design, where molecular docking studies help understand the interaction between synthesized compounds and biological targets. Kausar et al. (2021) explored thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel inhibitors of acetylcholinesterase and butyrylcholinesterase, highlighting the potential of these compounds in treating neurodegenerative diseases. This indicates the role of hydrazine-1-carboxamide derivatives in designing inhibitors for specific enzymes involved in disease pathways (Kausar, Naghmana, Murtaza, S., Arshad, M., Munir, Rubina, Saleem, Rahman S. Z., Rafique, H., & Tawab, A., 2021).
Catalysis and Material Science
Hydrazine-1-carboxamide derivatives also find applications in catalysis and material science, where they are used as building blocks for synthesizing complex molecules or materials with specific properties. The work by Stephen Kanyiva Kyalo et al. (2014) on palladium-catalyzed direct C-H silylation and germanylation of benzamides and carboxamides showcases the utility of hydrazine derivatives in facilitating chemical transformations, pointing towards their significance in developing new catalytic methods that enhance synthetic efficiency and selectivity (Kyalo Stephen Kanyiva, Kuninobu, Y., & Kanai, M., 2014).
properties
IUPAC Name |
(3-triethoxysilylpropylamino)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3O4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-12-13-10(11)14/h12H,4-9H2,1-3H3,(H3,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXYCKYZVXPGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNNC(=O)N)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595037 | |
Record name | 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide | |
CAS RN |
106868-88-6 | |
Record name | 2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.